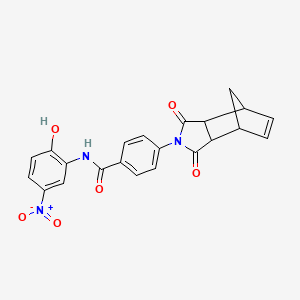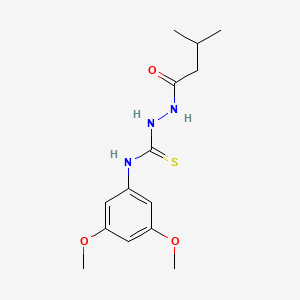![molecular formula C19H17N3 B10866375 2-(1H-indol-3-yl)-N-[(E)-1H-indol-5-ylmethylidene]ethanamine](/img/structure/B10866375.png)
2-(1H-indol-3-yl)-N-[(E)-1H-indol-5-ylmethylidene]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE is a complex organic compound characterized by the presence of indole groups Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE typically involves the condensation of indole derivatives. One common method is the reaction between 3-(2-aminoethyl)indole and 5-formylindole under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The indole rings can participate in electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while reduction can produce indole-3-ethylamine derivatives.
Scientific Research Applications
N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole moiety is known to interact with various biological targets, influencing pathways related to cell signaling and metabolism. The compound’s ability to modulate these pathways makes it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A naturally occurring compound with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptamine, sharing structural similarities.
Indole-3-acetic acid: A plant hormone with an indole core.
Uniqueness
N-[2-(1H-INDOL-3-YL)ETHYL]-N-[(E)-1-(1H-INDOL-5-YL)METHYLIDENE]AMINE is unique due to its specific substitution pattern and the presence of both indole groups
Properties
Molecular Formula |
C19H17N3 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-(1H-indol-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine |
InChI |
InChI=1S/C19H17N3/c1-2-4-19-17(3-1)16(13-22-19)7-9-20-12-14-5-6-18-15(11-14)8-10-21-18/h1-6,8,10-13,21-22H,7,9H2 |
InChI Key |
XQGXETDZAJYCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=CC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide](/img/structure/B10866294.png)
![(2E)-N-({4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B10866298.png)
![2-{[4-(2-chlorophenyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10866306.png)
![2-{[5-(4-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B10866307.png)

![4-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-N,N-dimethylaniline](/img/structure/B10866311.png)

![N-(3,4-dichlorophenyl)-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B10866324.png)
![7-(4-chlorobenzyl)-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10866328.png)
![diethyl (2Z)-2-{amino[(phenylcarbonyl)amino]methylidene}-3-oxopentanedioate](/img/structure/B10866333.png)
![methyl 3-({[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10866335.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}propylidene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866344.png)
![2-({2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)benzamide](/img/structure/B10866345.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10866359.png)
